molecular formula C16H12ClNOS B5872340 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No. B5872340
M. Wt: 301.8 g/mol
InChI Key: ZDVSJLAOTOXYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMET or Compound 15, and it belongs to the class of thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound also induces apoptosis in cancer cells and inhibits the growth of bacterial strains such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole. One potential area of research is the development of novel derivatives of the compound that exhibit enhanced therapeutic properties. Another area of research is the investigation of the compound's mechanism of action in more detail, which can lead to the identification of new targets for drug development. Additionally, the compound's potential for use in combination therapy with other drugs can also be explored.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole involves the reaction between 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to cyclization in the presence of concentrated sulfuric acid, which leads to the formation of 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole.

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSJLAOTOXYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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